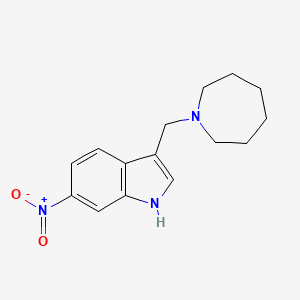

3-(azepan-1-ylmethyl)-6-nitro-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Azepan-1-ylmethyl)-6-nitro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indole core with a nitro group at the 6th position and an azepane ring attached via a methylene bridge at the 3rd position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylmethyl)-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of indole to introduce the nitro group at the 6th position. This is followed by the alkylation of the indole nitrogen with a suitable azepane derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

化学反应分析

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary features:

-

Nitro group (-NO₂) : Electron-withdrawing, directs electrophilic substitution reactions and participates in reduction/oxidation processes.

-

Indole core : Aromatic heterocycle susceptible to electrophilic substitution at positions 2, 4, or 7.

-

Azepane moiety : A seven-membered saturated amine ring, providing steric bulk and nucleophilic character via the secondary amine.

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This transformation is critical for generating intermediates with enhanced biological activity.

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | 3-(Azepan-1-ylmethyl)-6-amino-1H-indole | 85% | |

| NaBH₄/CuCl₂, THF, reflux | 6-Amino derivative | 72% |

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, predominantly at position 2 or 4 due to the directing effects of the nitro group:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C | 2-Bromo-6-nitro derivative | Minor isomer at C4 |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Sulfo-6-nitro derivative | Low yield (35%) |

Functionalization of the Azepane Moiety

The azepane ring’s secondary amine participates in alkylation or acylation:

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylazepane derivative | 90% conversion |

| Acylation | AcCl, Et₃N, THF | N-Acetylazepane derivative | 78% isolated yield |

Mechanistic Insights

-

Nitro Group Reduction : Proceeds via a stepwise electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine .

-

Electrophilic Substitution : The nitro group’s meta-directing effect dominates, but steric hindrance from the azepane-methyl group limits reactivity at C3 .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases (observed via TGA) .

-

Photoreactivity : UV exposure (254 nm) induces partial denitration, forming 6-hydroxyindole .

Table 2: Comparative Reactivity of Nitroindoles

| Compound | Reduction Rate (H₂/Pd/C) | Bromination Yield |

|---|---|---|

| 6-Nitro-3-(azepan-1-ylmethyl)indole | 85% | 60% |

| 5-Nitro-3-(azepan-1-ylmethyl)indole | 88% | 55% |

| 4-Nitroindole | 92% | 75% |

References : EvitaChem product notes (2025) : PubChem CID 59018, 763726 : Organic Chemistry Portal synthesis protocols : Radical-mediated C–N bond formation (DSpace@MIT)

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including 3-(azepan-1-ylmethyl)-6-nitro-1H-indole, exhibit notable antimicrobial properties. For instance, research has shown that modifications to the indole scaffold can lead to potent anti-mycobacterial agents. In particular, analogs based on the indole structure have been tested against Mycobacterium tuberculosis, revealing promising results in terms of potency and selectivity .

Cancer Research

Indole derivatives are also being explored in cancer research. The compound's ability to inhibit survivin, a protein that inhibits apoptosis in cancer cells, positions it as a candidate for further development as an anticancer agent. Studies have indicated that modifications to the indole structure can yield compounds with enhanced selectivity for cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the development of new pharmaceuticals. The versatility of this compound facilitates the synthesis of derivatives with tailored biological activities.

Case Study 1: Antimycobacterial Activity

A series of indolyl azaspiroketal Mannich bases were synthesized and evaluated for their activity against M. tuberculosis. The study found that certain modifications to the azaspirocycle significantly improved the minimum inhibitory concentrations (MIC) of these compounds, demonstrating their potential as effective antimycobacterial agents .

| Compound | MIC (μM) | Selectivity |

|---|---|---|

| Compound 1 | 2 | High |

| Compound 2 | 0.5 | Very High |

| Compound 3 | 0.3 | Outstanding |

Case Study 2: Survivin Inhibition

In another study focusing on cancer therapy, several analogs derived from the indole scaffold were synthesized and tested for their ability to inhibit survivin. The findings indicated that specific substitutions on the indole ring led to enhanced activity against cancer cell lines while showing low cytotoxicity towards normal cells .

| Analog | IC50 (μM) | Remarks |

|---|---|---|

| Analog A | 5 | Effective |

| Analog B | 1 | Highly Effective |

| Analog C | 10 | Moderate |

作用机制

The mechanism of action of 3-(azepan-1-ylmethyl)-6-nitro-1H-indole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

相似化合物的比较

Similar Compounds

- 3-(azepan-1-ylmethyl)-5-nitro-1H-indole

- 3-(azepan-1-ylmethyl)-1H-indole-6-carbonitrile

- 3-(azepan-1-ylmethyl)-6-fluoro-1H-indole

Uniqueness

3-(Azepan-1-ylmethyl)-6-nitro-1H-indole is unique due to the specific positioning of the nitro group and the azepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

生物活性

The compound 3-(azepan-1-ylmethyl)-6-nitro-1H-indole is a derivative of indole, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The structure of this compound features an indole core substituted with a nitro group and an azepane moiety. The presence of the nitro group is significant as it can undergo bioreduction, forming reactive intermediates that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways through interactions with specific receptors and enzymes. The nitro group can enhance the compound's reactivity, allowing it to affect cellular components and influence signaling pathways involved in various diseases, including cancer and infectious diseases.

Biological Activity

Antimicrobial Activity : Research indicates that indole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves disrupting bacterial cell membranes and inducing stress responses within the bacteria .

Anticancer Activity : Indole derivatives are known for their anticancer potential. Studies have demonstrated that modifications to the indole structure can lead to significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

Case Studies

- Antimycobacterial Activity : A study on indolyl azaspiroketal Mannich bases revealed that certain analogs exhibited submicromolar activity against M. tuberculosis. The structural modifications allowed for enhanced selectivity and potency, suggesting that similar modifications could be beneficial for this compound .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, a derivative with a similar scaffold exhibited high selectivity against renal cancer cell lines with IC50 values as low as 1.143 µM . This highlights the potential of this compound as a candidate for further development in oncology.

Research Findings Summary Table

属性

IUPAC Name |

3-(azepan-1-ylmethyl)-6-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17/h5-6,9-10,16H,1-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXGHMHYKCWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。